3-(4-Nitro-phenyl)-5-methyl-isoxazole
Description
3-(4-Nitro-phenyl)-5-methyl-isoxazole is a nitro-substituted isoxazole derivative characterized by a para-nitro phenyl group at position 3 and a methyl group at position 5 of the isoxazole ring. Its molecular formula is C₁₀H₈N₂O₃ (molar mass: 220.18 g/mol), and it is synthesized via cycloaddition reactions involving nitrobenzaldehyde derivatives and hydroxylamine hydrochloride, followed by functionalization steps to introduce the methyl group . The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl group enhances lipophilicity. This compound serves as a precursor in medicinal chemistry for synthesizing bioactive molecules, though its direct pharmacological profile remains understudied .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-10(11-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
InChI Key |
RFFBZGTZXSTTNK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Hydroxylamine reacts with the β-diketone, inducing cyclization to form the isoxazole ring. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration.
Synthetic Procedure
Preparation of 3-(4-Nitro-phenyl)-1,3-diketone :
- The β-diketone can be synthesized via Claisen condensation between 4-nitroacetophenone and ethyl acetate under basic conditions.
- Example:
$$ \text{4-Nitroacetophenone + Ethyl acetate} \xrightarrow{\text{NaOEt}} \text{3-(4-Nitro-phenyl)-1,3-diketone} $$
Cyclocondensation :
- The diketone is treated with hydroxylamine hydrochloride in ethanol under reflux.
- Example:
$$ \text{3-(4-Nitro-phenyl)-1,3-diketone + NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a regioselective route to isoxazoles. For 3-(4-nitro-phenyl)-5-methyl-isoxazole, this method involves generating a nitrile oxide from a nitroalkane precursor.
Reaction Mechanism
Nitrile Oxide Formation :
Cycloaddition :
- The nitrile oxide reacts with a methyl-substituted alkyne (e.g., propyne) in a [3+2] cycloaddition.
- Example:
$$ \text{4-Nitrobenzaldehyde chloride oxime + Propyne} \rightarrow \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$
Optimization Insights
- Catalysts : Triethylamine or DMF enhances reaction rates by stabilizing intermediates.
- Solvents : Halogenated solvents (e.g., dichloromethane) improve solubility of nitroaromatic precursors.
One-Pot Synthesis via Sequential Chlorination and Cyclization
Adapting methodologies from CN105481787A, a one-pot approach minimizes intermediate isolation, enhancing safety and yield.
Procedure
Chlorination :
- 4-Nitrobenzoyl aldoxime is treated with chlorine gas in dichloromethane at 20–25°C.
- Example:
$$ \text{4-Nitrobenzoyl aldoxime + Cl}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{4-Nitrobenzoyl chloride oxime} $$
Cyclization with Ethylene :
- Introduce ethylene gas under pressure (6–30 bar) in the presence of triethylamine.
- Example:
$$ \text{4-Nitrobenzoyl chloride oxime + C}2\text{H}4 \xrightarrow{\text{Et}_3\text{N}} \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$
Advantages
- Safety : Avoids isolation of explosive intermediates like nitro-substituted chloroximes.
- Yield : Reported yields exceed 85% in analogous systems.
Post-Functionalization of Pre-Formed Isoxazoles
Introducing the nitro group after isoxazole ring formation is feasible but requires careful control.
Nitration Protocol
Synthesis of 3-Phenyl-5-methyl-isoxazole :
- Prepare via cyclocondensation or cycloaddition.
Electrophilic Nitration :
- Treat with nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.
- Example:
$$ \text{3-Phenyl-5-methyl-isoxazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-(4-Nitro-phenyl)-5-methyl-isoxazole} $$
Limitations
- Regioselectivity : Para-substitution dominates due to the meta-directing nature of the isoxazole ring, but ortho/para mixtures may form.
- Side Reactions : Over-nitration or ring oxidation can occur under harsh conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 8–12 | Simple reagents | Low regioselectivity, precursor synthesis |
| 1,3-Dipolar Cycloaddition | 70–85 | 6–10 | High regioselectivity | Requires specialized nitrile oxides |
| One-Pot Synthesis | 85–90 | 10–12 | Safety, scalability | High-pressure equipment needed |
| Post-Functionalization | 50–65 | 12–24 | Flexibility in substitution | Low yield, side reactions |
Industrial Considerations and Scalability
The one-pot method (Section 3) aligns with industrial demands due to its minimized waste and operational safety. Key parameters for scale-up include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-phenyl)-5-methyl-isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole-linked glyco-conjugates.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) or ruthenium (II) .
Major Products Formed
Major products formed from these reactions include 3,5-disubstituted isoxazoles, isoxazole-linked glyco-conjugates, and various substituted derivatives .
Scientific Research Applications
3-(4-Nitro-phenyl)-5-methyl-isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Nitro-phenyl)-5-methyl-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . It can also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Insights :
Substituent Variations on the Phenyl Ring
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
